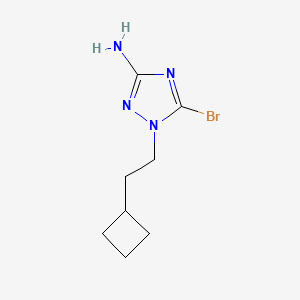
5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5th position and a cyclobutylethyl group at the 1st position of the triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Cyclobutylethyl Group: This step involves the alkylation of the triazole ring with a cyclobutylethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the bromine atom, potentially yielding amines or debrominated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products:
Oxidation: Formation of cyclobutyl ketones or alcohols.
Reduction: Formation of amines or debrominated triazoles.
Substitution: Formation of azido or thiol-substituted triazoles.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based materials and ligands for catalysis.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial or antifungal agent due to the bioactivity of triazole derivatives.
Medicine: Medicinal chemistry explores this compound for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and cyclobutylethyl group may enhance binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
1H-1,2,4-Triazole: The parent compound without any substituents.
5-Bromo-1H-1,2,4-triazole: Similar structure but lacks the cyclobutylethyl group.
1-(2-Cyclobutylethyl)-1H-1,2,4-triazole: Similar structure but lacks the bromine atom.
Uniqueness: The presence of both the bromine atom and the cyclobutylethyl group in 5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine makes it unique. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H13BrN4 |
|---|---|
分子量 |
245.12 g/mol |
IUPAC名 |
5-bromo-1-(2-cyclobutylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H13BrN4/c9-7-11-8(10)12-13(7)5-4-6-2-1-3-6/h6H,1-5H2,(H2,10,12) |
InChIキー |
HAKKHEBNUDRVBU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CCN2C(=NC(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


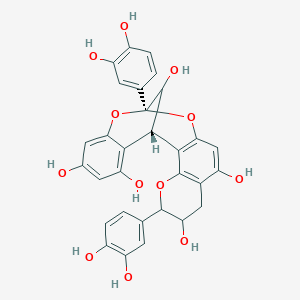
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B13072569.png)
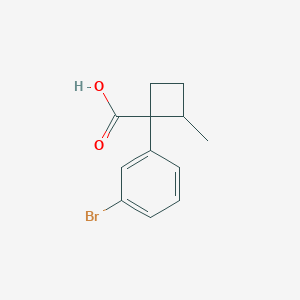
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate](/img/structure/B13072587.png)
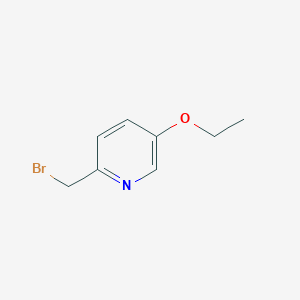
![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
![tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13072601.png)
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13072611.png)
![5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072619.png)
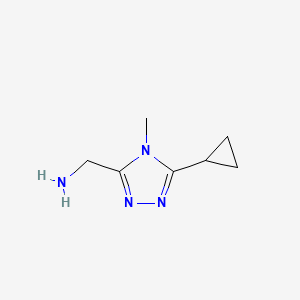
![3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072626.png)
![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)


